Methyl 3-methoxy-d3-benzoate

CAS No.:

Cat. No.: VC13725419

Molecular Formula: C9H10O3

Molecular Weight: 169.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10O3 |

|---|---|

| Molecular Weight | 169.19 g/mol |

| IUPAC Name | methyl 3-(trideuteriomethoxy)benzoate |

| Standard InChI | InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-8)9(10)12-2/h3-6H,1-2H3/i1D3 |

| Standard InChI Key | DUKYPQBGYRJVAN-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC=CC(=C1)C(=O)OC |

| SMILES | COC1=CC=CC(=C1)C(=O)OC |

| Canonical SMILES | COC1=CC=CC(=C1)C(=O)OC |

Introduction

Chemical Identification and Structural Analysis

Molecular Formula and Nomenclature

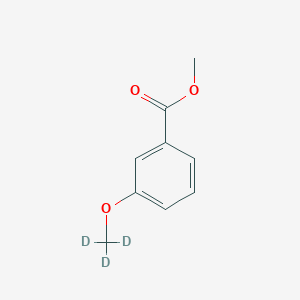

Methyl 3-methoxy-d3-benzoate has the molecular formula C₉H₁₀O₃, with a molecular weight of 169.19 g/mol . Its IUPAC name is methyl 3-(trideuteriomethoxy)benzoate, reflecting the deuteration at the methoxy group (-OCD₃) .

Structural Features

-

The benzene ring is substituted with a methoxy-d3 group at position 3 and a methyl ester at position 1 (Figure 1) .

Table 1: Key Structural Descriptors

Synthesis and Industrial Production

Synthetic Routes

Deuterated analogs of methyl benzoates are typically synthesized via esterification or transesterification using deuterated reagents. For methyl 3-methoxy-d3-benzoate:

-

Deuterated Methanol Route: Reacting 3-hydroxybenzoic acid with deuterated methanol (CD₃OH) under acidic conditions introduces the -OCD₃ group .

-

Isotopic Exchange: Post-synthetic deuteration via acid- or base-catalyzed exchange with D₂O, though less common due to lower efficiency .

Table 2: Optimized Reaction Conditions

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst | H₂SO₄ or HCl | 85–90% yield |

| Temperature | 60–80°C | Complete esterification |

| Solvent | Anhydrous CH₃CN or DMF | Minimal hydrolysis |

Industrial Scalability

Continuous-flow reactors enhance deuteration efficiency by ensuring precise control over reaction parameters (e.g., residence time, temperature). This method reduces deuterium loss and improves purity (>98%) .

Physicochemical Properties

Spectral Characteristics

-

NMR: The methoxy-d3 group produces a singlet at δ 3.8 ppm in ¹H NMR, absent in non-deuterated analogs. ¹³C NMR shows a peak at δ 56.2 ppm for the deuterated methoxy carbon .

-

Mass Spectrometry: ESI-MS exhibits a prominent [M+H]⁺ ion at m/z 170.19, with deuterium incorporation confirmed by isotopic patterning .

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing CO₂ and deuterated methanol.

-

Hydrolytic Sensitivity: Stable under neutral conditions but hydrolyzes in acidic/basic media to 3-methoxy-d3-benzoic acid .

Applications in Research and Industry

Isotopic Labeling in Metabolism Studies

Deuterated methoxy groups act as non-radioactive tracers in pharmacokinetic studies. For example, methyl 3-methoxy-d3-benzoate has been used to track the metabolism of benzoate esters in murine models, revealing hepatic clearance pathways .

Internal Standards in Analytical Chemistry

In LC-MS, this compound serves as an internal standard for quantifying non-deuterated analogs in complex matrices (e.g., plasma, environmental samples), improving accuracy by correcting for ion suppression .

Catalysis and Mechanistic Studies

The deutero-methoxy group aids in elucidating reaction mechanisms. For instance, its use in Pd-catalyzed cross-coupling reactions confirmed hydride transfer as a rate-limiting step via kinetic isotope effects (KIE ≈ 2.5) .

Future Directions

Recent advances in deuterium chemistry highlight opportunities for methyl 3-methoxy-d3-benzoate in drug development, particularly in optimizing metabolic stability of lead compounds . Collaborative efforts between academia and industry are critical to expanding its applications in sustainable chemistry and precision medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume